

Application Note and Protocol: Comprehensive NMR Characterization of Cholesteryl Heneicosanoate

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Compound of Interest

Compound Name: *Cholesteryl heneicosanoate*

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Abstract

This document provides a detailed guide for the characterization of **cholesteryl heneicosanoate** using Nuclear Magnetic Resonance (NMR) spectroscopy. Cholesteryl esters, such as **cholesteryl heneicosanoate**, are significant in biological systems as they are the primary form for cholesterol transport and storage. Their accumulation is linked to various pathological conditions, including atherosclerosis. Accurate structural elucidation and characterization of these molecules are therefore crucial in biomedical and pharmaceutical research. This application note outlines the protocols for ^1H and ^{13}C NMR analysis, presents expected chemical shifts in a tabular format, and includes a workflow diagram for the characterization process. While specific experimental data for **cholesteryl heneicosanoate** is not widely published, the provided data is based on the well-established NMR characterization of the cholesterol moiety and fatty acid esters, ensuring a high degree of predictive accuracy.

Introduction

Cholesteryl heneicosanoate is an ester formed from cholesterol and heneicosanoic acid, a 21-carbon saturated fatty acid. Like other cholesteryl esters, it is a highly nonpolar molecule found in lipid droplets and lipoproteins.^[1] Understanding the structure and conformation of **cholesteryl heneicosanoate** is essential for studying its role in lipid metabolism and its

implications in disease. NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.[2] This note details the application of ^1H , ^{13}C , and 2D NMR techniques for the comprehensive characterization of **cholesteryl heneicosanoate**.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **cholesteryl heneicosanoate**. These predictions are based on known values for the cholesterol skeleton and long-chain fatty acid esters.[3][4][5] The numbering scheme for the cholesterol and heneicosanoate moieties is provided in Figure 1.

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Figure 1. Chemical structure of **Cholesteryl Heneicosanoate** with the standard numbering for the cholesterol core and the heneicosanoate chain.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Cholesteryl Heneicosanoate** in CDCl_3

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Cholesterol Moiety			
H-3	~4.60	Multiplet	Shifted downfield due to the ester linkage.
H-6	~5.37	Multiplet	Vinylic proton.
H-18 (CH ₃)	~0.68	Singlet	Angular methyl group.
H-19 (CH ₃)	~1.02	Singlet	Angular methyl group.
H-21 (CH ₃)	~0.91	Doublet	Complex overlapping region.
H-26/H-27 (CH ₃)	~0.86	Doublet	
Other Steroid Protons	0.8 - 2.4	Multiplets	
Heneicosanoate Moiety			
H-2' (α -CH ₂)	~2.29	Triplet	Adjacent to the carbonyl group.
H-3' (β -CH ₂)	~1.61	Multiplet	Bulk of the aliphatic chain.
H-4' to H-20' (-CH ₂) ₁₇ -)	~1.25	Multiplet	
H-21' (ω -CH ₃)	~0.88	Triplet	Terminal methyl group.

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly based on solvent and concentration.^[5]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **Cholesteryl Heneicosanoate** in CDCl₃

Carbon Position	Predicted Chemical Shift (δ , ppm)	Notes
Cholesterol Moiety		
C-3	~74.0	Oxygen-bearing carbon, shifted downfield.
C-5	~139.6	Vinylic carbon (quaternary).
C-6	~122.7	Vinylic carbon (methine).
C-10	~36.5	Quaternary carbon.
C-13	~42.3	Quaternary carbon.
C-18	~11.8	Methyl carbon.
C-19	~19.3	Methyl carbon.
C-21	~18.7	Methyl carbon.
C-26	~22.5	Methyl carbon.
C-27	~22.8	Methyl carbon.
Other Steroid Carbons	21 - 57	Aliphatic carbons in the ring system.
Heneicosanoate Moiety		
C-1' (C=O)	~173.3	Carbonyl carbon of the ester.
C-2' (α -CH ₂)	~34.5	Methylene chain carbons.
C-3' (β -CH ₂)	~25.1	
C-4' to C-19' (-(CH ₂) ₁₆ -)	~29.1 - 29.7	
C-20' (ω -1 CH ₂)	~31.9	Terminal methyl carbon.
C-21' (ω -CH ₃)	~14.1	

Note: The interpretation of complex spectra, especially for the cholesterol moiety, often requires 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous assignment.[3][6]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[\[5\]](#)

- **Sample Weighing:** Accurately weigh 5-10 mg of **cholesteryl heneicosanoate** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is commonly used for nonpolar compounds like cholesteryl esters. Ensure the solvent is of high purity.[\[5\]](#)
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.[\[7\]](#)
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- **Transfer to NMR Tube:** Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
- **Degassing (Optional):** For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz or higher field NMR spectrometer.

^1H NMR Spectroscopy:

- **Experiment:** Standard single-pulse experiment.
- **Pulse Angle:** 30-90 degrees.
- **Spectral Width:** 0-12 ppm.
- **Acquisition Time:** 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

^{13}C NMR Spectroscopy:

- Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the ^{13}C isotope has a low natural abundance.

2D NMR Spectroscopy (for full assignment):

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.[3]
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[6]

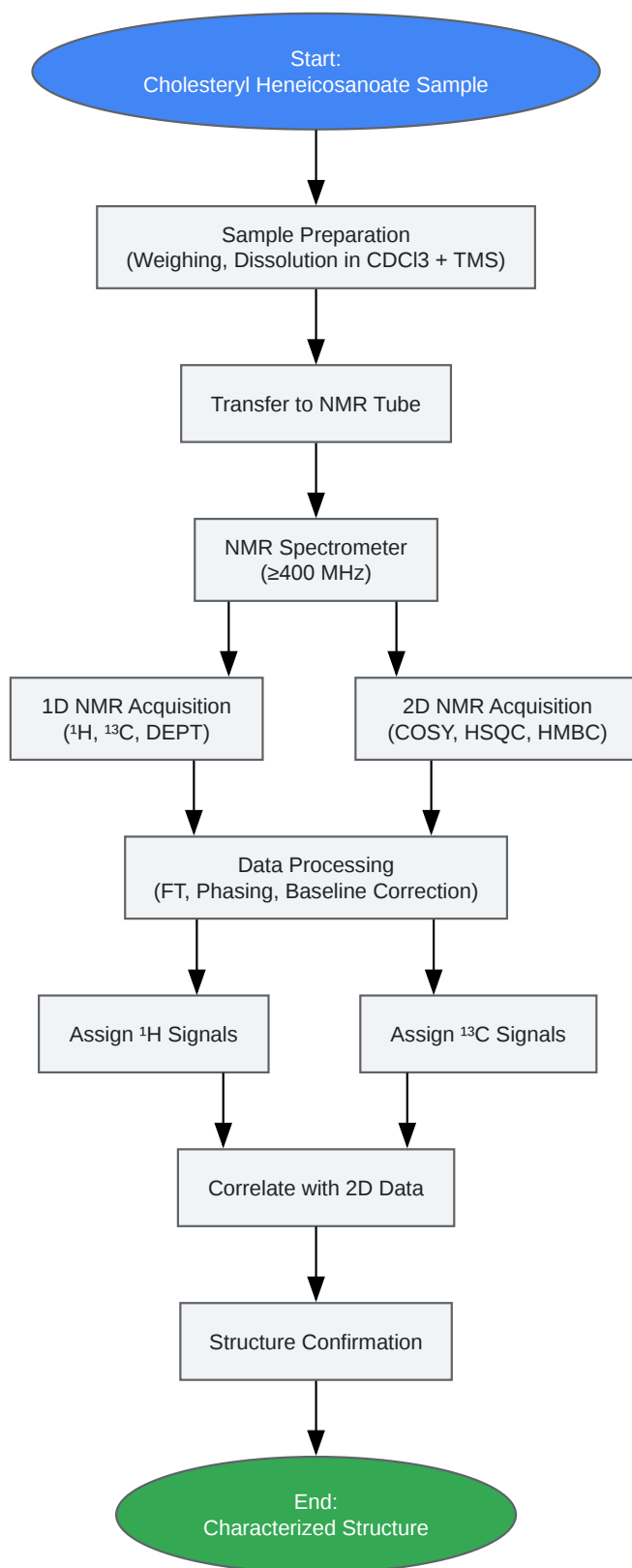
Data Processing and Analysis

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Correct the baseline to be flat.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

- Peak Picking and Integration: Identify all significant peaks and integrate their areas for quantitative analysis in ^1H NMR.
- Assignment: Assign the peaks to the corresponding nuclei in the **cholesteryl heneicosanoate** structure using the chemical shift tables, multiplicities, and correlations from 2D NMR spectra.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of **cholesteryl heneicosanoate**.



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Caption: Workflow for NMR Characterization.

Biological Context and Significance

Cholesteryl esters are the primary form in which cholesterol is stored in cells and transported in plasma. The metabolism of cholesteryl esters is critical for maintaining cellular cholesterol homeostasis.[8] Dysregulation of cholesteryl ester metabolism is a key factor in the development of atherosclerosis, where their accumulation in macrophages within the arterial wall leads to foam cell formation and plaque development. Furthermore, cholesteryl esters are integral components of lipid rafts, which are specialized membrane microdomains involved in cellular signaling.[8] The detailed structural characterization of specific cholesteryl esters like heneicosanoate is a fundamental step toward understanding their precise roles in these biological processes and for the development of potential therapeutic interventions.

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